molecular formula C18H20N4O3 B12265283 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide

Cat. No.: B12265283
M. Wt: 340.4 g/mol
InChI Key: FHUDFQFOVCGJQG-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring and a pyrazole moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the 2,5-dioxopyrrolidin-1-yl moiety.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a series of reactions, including condensation and cyclization.

    Coupling of the Two Moieties: The final step involves coupling the pyrrolidinone and pyrazole moieties through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker with similar structural features.

    2-(2,5-dioxopyrrolidin-1-yl)ethyl methyl fumarate: A compound with a similar pyrrolidinone ring structure.

Uniqueness

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide is unique due to its combination of the pyrrolidinone and pyrazole moieties, which confer distinct chemical properties and potential applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]acetamide

InChI

InChI=1S/C18H20N4O3/c1-21-11-15(10-20-21)14-4-2-13(3-5-14)8-9-19-16(23)12-22-17(24)6-7-18(22)25/h2-5,10-11H,6-9,12H2,1H3,(H,19,23)

InChI Key

FHUDFQFOVCGJQG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)CN3C(=O)CCC3=O

Origin of Product

United States

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